3-Boc-5-exo-Amino-3-aza-bicyclo[4.1.0]heptane
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Overview
Description
3-Boc-5-exo-Amino-3-aza-bicyclo[410]heptane is a bicyclic compound with the molecular formula C11H20N2O2 It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Boc-5-exo-Amino-3-aza-bicyclo[4.1.0]heptane typically involves the following steps:
Formation of the Bicyclic Structure: The initial step involves the formation of the bicyclic structure through a cyclization reaction. This can be achieved using a suitable precursor and a cyclizing agent under controlled conditions.
Introduction of the Boc Protecting Group: The amino group is protected by introducing the tert-butoxycarbonyl (Boc) group. This is usually done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Boc-5-exo-Amino-3-aza-bicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amino group can be replaced by other nucleophiles.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, revealing the free amino group.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Substitution Reactions: The major products are substituted derivatives of the original compound.
Deprotection Reactions: The major product is the free amino derivative.
Oxidation and Reduction Reactions: The products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Boc-5-exo-Amino-3-aza-bicyclo[4.1.0]heptane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 3-Boc-5-exo-Amino-3-aza-bicyclo[4.1.0]heptane involves its interaction with molecular targets such as enzymes or receptors. The Boc-protected amino group can be deprotected to reveal the free amino group, which can then interact with the active site of enzymes or receptors. This interaction can inhibit the activity of the enzyme or modulate the function of the receptor, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Boc-5-amino-3-aza-bicyclo[4.1.0]heptane: Similar structure but with different stereochemistry.
3-Azabicyclo[4.1.0]heptane: Lacks the Boc protecting group.
Uniqueness
3-Boc-5-exo-Amino-3-aza-bicyclo[4.1.0]heptane is unique due to its specific stereochemistry and the presence of the Boc protecting group. This makes it a valuable intermediate in organic synthesis and a useful tool in scientific research.
Biological Activity
3-Boc-5-exo-amino-3-aza-bicyclo[4.1.0]heptane is a bicyclic compound characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group and an amino group, which contributes to its potential biological activities. This article delves into the synthesis, biological evaluation, and potential therapeutic applications of this compound, supported by relevant data and case studies.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of Bicyclic Structure : Starting from N-Boc-protected cyclic enamine derivatives, a dihalocyclopropanation reaction is conducted to yield stable N-Boc-bicyclic secondary cyclopropylamines.
- Deprotection : The Boc group is removed to expose the amino functionality.
- Functionalization : Further reactions may involve reductive amination with aldehydes or ketones to introduce additional functional groups.
The biological activity of this compound has been explored in various studies focusing on its interaction with specific enzymes and receptors.
- Enzyme Inhibition : A study examined the compound's effect on glycosidases, revealing that it inhibited β-glucosidase and β-galactosidase activity significantly at concentrations of 5 mM, reducing their activity to approximately 43% and 25%, respectively .
- Opioid Receptor Binding : Related compounds in the azabicyclo series have shown promise as μ-opioid receptor ligands, indicating potential applications in pain management and pruritus treatment in veterinary medicine .
Cytotoxicity Studies
In vitro studies have demonstrated varying degrees of cytotoxicity against human cancer cell lines. The compound's structural features suggest that it may induce apoptosis through mechanisms involving caspase activation, similar to other compounds in its class .
Case Study 1: Glycosidase Inhibition
A detailed examination of the inhibitory effects on glycosidases showed that compounds derived from bicyclic structures could selectively inhibit enzyme activity, with implications for designing therapeutics targeting carbohydrate metabolism disorders.
Compound | β-Glucosidase Activity (%) at 5 mM | β-Galactosidase Activity (%) at 5 mM |
---|---|---|
This compound | 43 | 25 |
Control (No inhibitor) | 100 | 100 |
Case Study 2: Opioid Receptor Affinity
Research into the structure-activity relationship (SAR) of azabicyclo compounds indicated that modifications to the bicyclic structure can enhance binding affinity for μ-opioid receptors, suggesting that this compound may be optimized for improved therapeutic efficacy in pain management.
Properties
IUPAC Name |
tert-butyl (1S,5S,6R)-5-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-5-7-4-8(7)9(12)6-13/h7-9H,4-6,12H2,1-3H3/t7-,8-,9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGUXKOMAMWNWBO-IWSPIJDZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC2C(C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2C[C@H]2[C@@H](C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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